

An In-depth Technical Guide to Methyl 3-bromo-2-hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-bromo-2-hydroxybenzoate

Cat. No.: B1422725

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Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a molecule is often defined by its functional group tolerance and its capacity to serve as a versatile scaffold for diversification. **Methyl 3-bromo-2-hydroxybenzoate** (CAS No. 28165-45-9) stands as a prime exemplar of such a building block. Its deceptively simple structure, a substituted salicylic acid derivative, belies a rich chemical reactivity profile. The orthogonal nature of its three key functional groups—a phenolic hydroxyl, a methyl ester, and an aryl bromide—provides chemists with a powerful tool for constructing complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, moving beyond mere data recitation to explain the causal relationships that govern its synthesis, reactivity, and application.

Core Physicochemical & Structural Characteristics

Methyl 3-bromo-2-hydroxybenzoate is a solid at room temperature, a characteristic that simplifies handling and weighing operations in a laboratory setting.^[1] Its core properties are summarized below.

Property	Value	Source(s)
CAS Number	28165-45-9	[2][3][4]
Molecular Formula	C ₈ H ₇ BrO ₃	[2][4]
Molecular Weight	231.04 g/mol	[1][2][4]
Appearance	Solid	[1]
Melting Point	277-278 °C	[1][5]
Boiling Point	238.8 ± 20.0 °C (Predicted)	[5]
Storage	Room temperature, in a well-ventilated, dry place	[2][6]

Structural Representation

The molecule's architecture is key to its utility. The intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen imparts significant conformational rigidity and influences the molecule's electronic properties.

Caption: Chemical structure of **Methyl 3-bromo-2-hydroxybenzoate**.

Spectroscopic Profile: A Guide to Characterization

Confirming the identity and purity of **Methyl 3-bromo-2-hydroxybenzoate** is paramount. The following analysis provides an expert interpretation of its expected spectroscopic signatures, which serves as a self-validating system for experimental characterization.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is highly informative. The methyl ester protons (-OCH₃) will appear as a sharp singlet, typically around δ 3.9 ppm.[7] The phenolic hydroxyl proton (-OH) will be a broad singlet at a significantly downfield shift (potentially > δ 10 ppm) due to intramolecular hydrogen bonding and its acidic nature.[8] The three aromatic protons will appear in the δ 6.8-8.0 ppm region, with splitting patterns dictated by their coupling constants (ortho, meta).
- ¹³C NMR Spectroscopy:** The carbon spectrum will show eight distinct signals. The ester carbonyl carbon will be the most downfield signal, typically around δ 165-170 ppm. The

aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most deshielded among the ring carbons. The methyl carbon of the ester will be the most upfield signal, around δ 52 ppm.[7]

- Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.
 - O-H Stretch: A very broad absorption band is expected in the range of 3200-2600 cm^{-1} due to the strongly hydrogen-bonded phenolic hydroxyl group.[9]
 - C-H Stretch: A peak around 2955 cm^{-1} will correspond to the C-H stretching of the methyl group.[9]
 - C=O Stretch: The ester carbonyl stretch will appear as a strong, sharp peak. Due to conjugation with the aromatic ring and the intramolecular hydrogen bond, this peak is shifted to a lower wavenumber, typically around 1680 cm^{-1} . [9]
 - C-O Stretch: Multiple C-O stretching bands will be visible between 1300-1100 cm^{-1} . [9]
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak $[M]^+$ will be observed at m/z 231. A characteristic $[M+2]^+$ peak of nearly equal intensity at m/z 233 will also be present, which is the definitive signature of a monobrominated compound due to the natural isotopic abundance of ^{79}Br and ^{81}Br . Common fragmentation pathways include the loss of the methoxy radical ($\bullet\text{OCH}_3$) to give a peak at m/z 200/202 and the loss of the entire methoxycarbonyl group ($\bullet\text{COOCH}_3$) to yield a fragment at m/z 172/174.

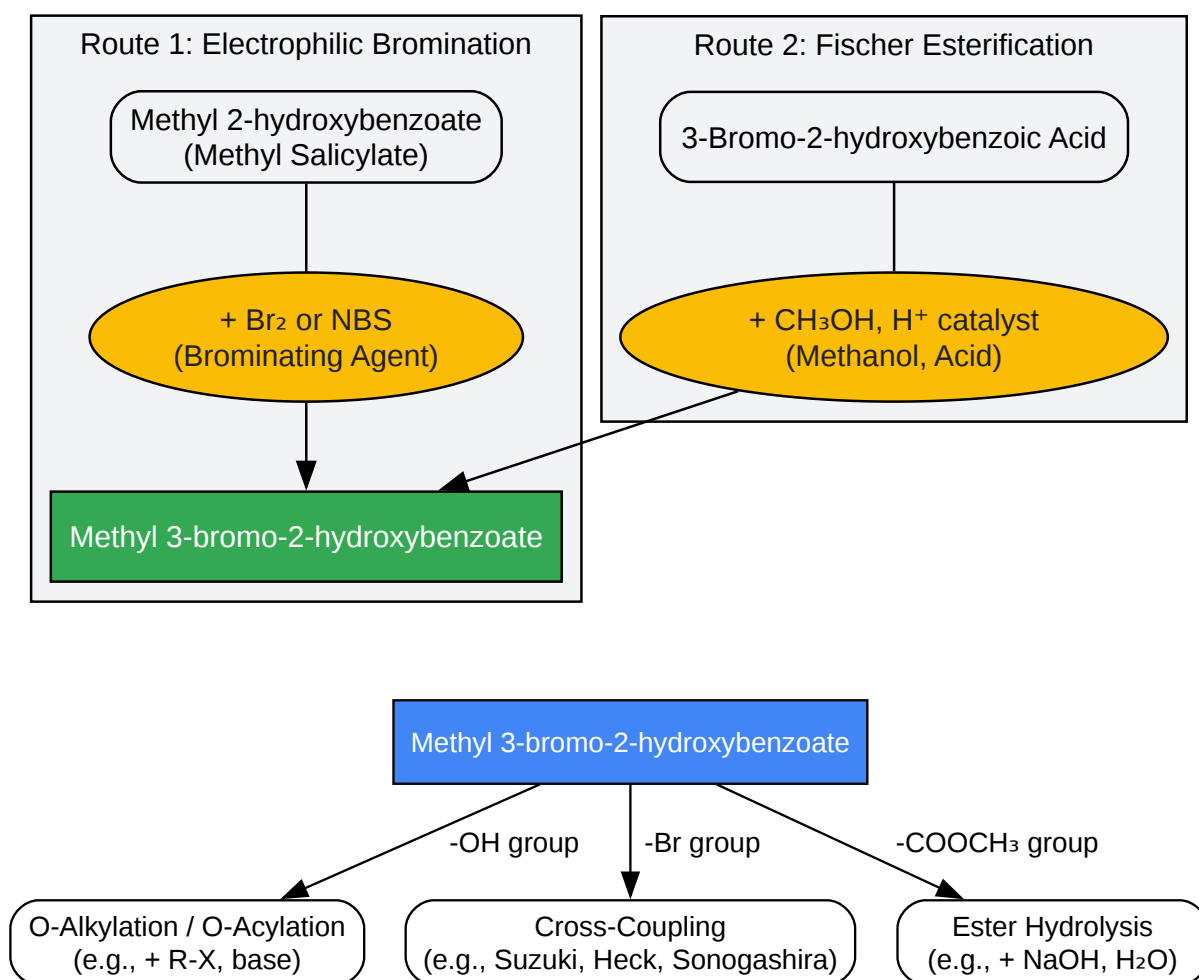
Synthesis & Reactivity: A Chemist's Perspective

Understanding the synthesis and reactivity of **Methyl 3-bromo-2-hydroxybenzoate** is crucial for its effective utilization. The causality behind synthetic choices and the molecule's predictable reactivity patterns are key to its role as a building block.

Synthetic Pathways

There are two primary and logical routes to synthesize this compound, each starting from a readily available precursor.

- **Electrophilic Bromination of Methyl Salicylate:** This is arguably the most direct approach. The hydroxyl group of methyl 2-hydroxybenzoate (methyl salicylate) is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. The ester group is a meta-directing deactivator. The combined electronic effects strongly favor substitution at the positions ortho and para to the hydroxyl group. Since the para position (C-5) is sterically more accessible, it is also a potential site of reaction. However, careful control of reaction conditions allows for selective bromination at the C-3 position.
- **Fischer Esterification of 3-Bromo-2-hydroxybenzoic Acid:** This classic method involves reacting the parent carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.^[10] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of methanol.^[10]



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